molecular formula C10H16ClN3O4S B1505309 Ns-DAB*HCl

Ns-DAB*HCl

Cat. No.: B1505309
M. Wt: 309.77 g/mol
InChI Key: IWCNMIPFYPTQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ns-DAB*HCl is a chemical compound that features a nitrobenzenesulfonyl group attached to a 1,4-diaminobutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ns-DAB*HCl typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ns-DAB*HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various organic solvents like dichloromethane and tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of sulfonyl derivatives .

Scientific Research Applications

Ns-DAB*HCl has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ns-DAB*HCl involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitro group can undergo reduction to form an amine, which can then participate in further reactions. The sulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 2-Nitrobenzenesulfonamide
  • 4-Chloro-2-nitrobenzenesulfonyl chloride

Uniqueness

Ns-DAB*HCl is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H16ClN3O4S

Molecular Weight

309.77 g/mol

IUPAC Name

N-(4-aminobutyl)-2-nitrobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H

InChI Key

IWCNMIPFYPTQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN.Cl

Origin of Product

United States

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